Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate is a chemical compound that belongs to the class of nicotinates, which are esters of nicotinic acid. This compound features a methyl ester group attached to the 6-position of the pyridine ring, along with a phenyl group substituted at the para position with a trifluoromethoxy group. Its molecular formula is , and it is characterized by significant biological and chemical properties.
Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate can be sourced from various chemical suppliers and research institutions that specialize in organic compounds. It is often utilized in scientific research and industrial applications due to its unique structure and properties.
This compound is classified as a heterocyclic compound due to the presence of a nitrogen atom in its aromatic ring structure. Additionally, it falls under the category of ester compounds, specifically as an ester derived from nicotinic acid.
The synthesis of methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate typically involves several key steps:
The molecular structure of methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate can be represented as follows:
COC(=O)C1=CN=C(C=C1)C2=CC=C(C(F)(F)F)C=C2
UYMVLSGXFFCMSD-UHFFFAOYSA-N
Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate can participate in various chemical reactions, including:
The mechanism of action for methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate primarily revolves around its interactions within biological systems, particularly its potential role in modulating enzyme activity or influencing metabolic pathways. The presence of the trifluoromethoxy group may enhance its lipophilicity, facilitating cellular uptake and interaction with target proteins.
Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate has several important applications:
This compound represents an interesting area of study within organic chemistry, with potential implications across various scientific disciplines.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0